1-Benzyl-2-methylsulfonylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

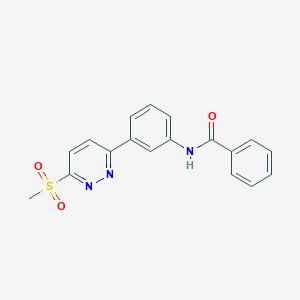

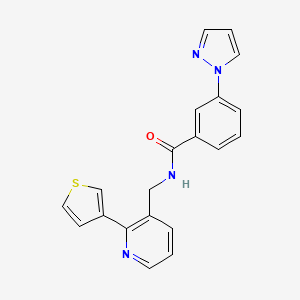

1-Benzyl-2-methylsulfonylbenzimidazole is a chemical compound with the molecular formula C15H14N2O2S . It has been studied for its biological activities .

Synthesis Analysis

Derivatives of 1-benzyl-2-methylbenzimidazoles (BMBIs), including 1-Benzyl-2-methylsulfonylbenzimidazole, were synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . The synthesis process involved a simple nucleophilic substitution reaction and condensation method .Molecular Structure Analysis

The structure of 1-Benzyl-2-methylsulfonylbenzimidazole is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The activity of the compound varied with the position of the substitutions on the 1-benzyl moiety .Chemical Reactions Analysis

The biological activities of 1-Benzyl-2-methylsulfonylbenzimidazole derivatives were found to be dependent on the position of the substitutions on the 1-benzyl moiety .科学的研究の応用

Anticancer Properties

Benzimidazole derivatives have shown promise as potential anticancer agents. Their ability to inhibit enzymes involved in cancer progression makes them valuable candidates for drug development. Research suggests that 1-benzyl-2-methylsulfonylbenzimidazole may exhibit antiproliferative effects against cancer cells, although further studies are needed to elucidate its precise mechanism of action and efficacy .

Antimicrobial Activity

The synthesized benzimidazole compounds, including 1-benzyl-2-methylsulfonylbenzimidazole , have been evaluated for their antimicrobial activity. These molecules demonstrate good potential against both Gram-negative and Gram-positive bacteria, as well as fungal species .

Antiparasitic Applications

Benzimidazoles have been widely used as anthelmintic agents to treat parasitic infections1-benzyl-2-methylsulfonylbenzimidazole may also exhibit antiparasitic properties, although specific studies on its efficacy against particular parasites are necessary .

Cardiovascular Disease Research

Researchers have explored benzimidazole derivatives for their cardiovascular effects. These compounds may modulate certain pathways related to heart health, making them relevant in cardiovascular disease research. While more investigations are needed, 1-benzyl-2-methylsulfonylbenzimidazole could contribute to this field .

Neurological Studies

Benzimidazoles have been investigated for their potential neuroprotective properties. They may influence neurotransmitter systems and neuronal function1-benzyl-2-methylsulfonylbenzimidazole might play a role in neurology research, although further experiments are warranted .

Ophthalmology Applications

The eye is another area where benzimidazole derivatives have been explored. These compounds could impact ocular health and vision-related processes. While specific studies on 1-benzyl-2-methylsulfonylbenzimidazole in ophthalmology are limited, its structural features make it an interesting candidate for further investigation .

作用機序

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .

Result of Action

In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .

Action Environment

The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.

将来の方向性

特性

IUPAC Name |

1-benzyl-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUWCHNLYNBJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)

![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)

![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)